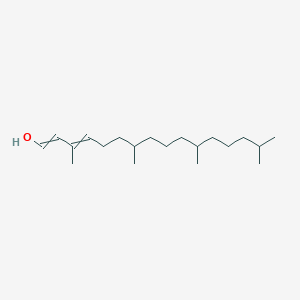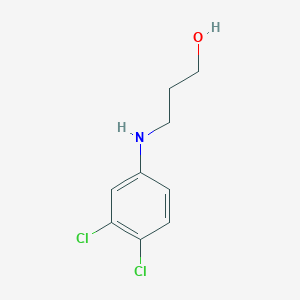
Octadecanediamine, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanediamine, dihydrochloride: is a chemical compound with the molecular formula C18H42Cl2N2 . It is a derivative of octadecanediamine, where the amine groups are converted to their dihydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecanediamine, dihydrochloride typically involves the reaction of octadecanediamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Octadecanediamine.
Reagent: Hydrochloric acid (HCl).
Reaction: The octadecanediamine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred and heated to facilitate the formation of the dihydrochloride salt.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecanediamine, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the dihydrochloride salt back to the free amine form.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under basic conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Free octadecanediamine.
Substitution: N-substituted derivatives of octadecanediamine.
Applications De Recherche Scientifique
Chemistry: Octadecanediamine, dihydrochloride is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.
Biology: In biological research, it is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of drugs and genetic material into cells.
Medicine: The compound is explored for its potential use in drug formulations, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of octadecanediamine, dihydrochloride is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic ends, allowing it to interact with both water and lipid molecules. This amphiphilic nature enables it to disrupt cell membranes, enhance solubility of hydrophobic compounds, and stabilize emulsions.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with lipid bilayers, altering membrane permeability and fluidity.
Drug Delivery: It facilitates the transport of drugs across cell membranes by forming micelles or liposomes.
Comparaison Avec Des Composés Similaires
Hexadecanediamine, dihydrochloride: Similar structure but with a shorter carbon chain.
Dodecanediamine, dihydrochloride: Even shorter carbon chain, leading to different surfactant properties.
Octenidine dihydrochloride: A related compound with antimicrobial properties.
Uniqueness: Octadecanediamine, dihydrochloride is unique due to its long carbon chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions.
Propriétés
Numéro CAS |
63906-90-1 |
|---|---|
Formule moléculaire |
C18H42Cl2N2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
18-azaniumyloctadecylazanium;dichloride |
InChI |
InChI=1S/C18H40N2.2ClH/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20;;/h1-20H2;2*1H |
Clé InChI |
VBOVQWUKLCWCNK-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCC[NH3+])CCCCCCCC[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



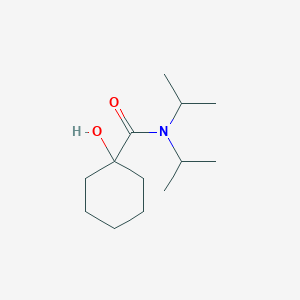
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

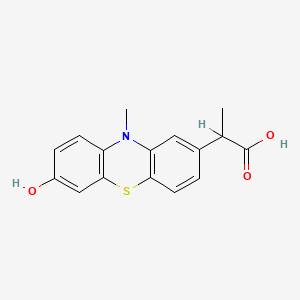
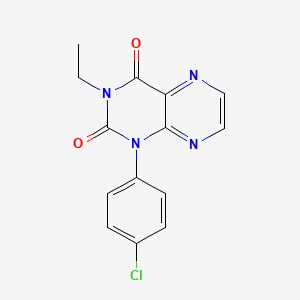
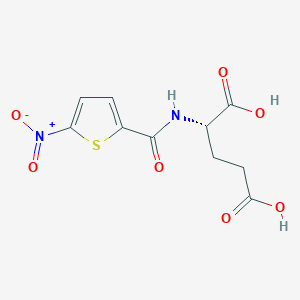
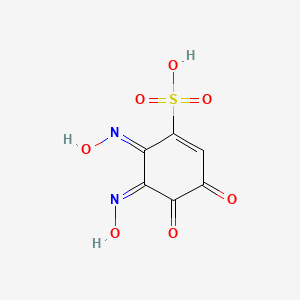

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

